molecular formula C15H20N4O5 B2588176 N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 941963-89-9

N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No.: B2588176
CAS No.: 941963-89-9
M. Wt: 336.348
InChI Key: NSEKWLGUWQVTFF-UHFFFAOYSA-N
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Description

N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of a nitrophenyl group, a morpholinoethyl group, and an oxalamide moiety, making it a subject of interest in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide typically involves the reaction of 2-methyl-4-nitroaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-morpholinoethylamine. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the morpholinoethyl group.

    Hydrolysis: The oxalamide moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

    Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.

Major Products Formed

    Reduction: 2-methyl-4-aminophenyl-N2-(2-morpholinoethyl)oxalamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Corresponding amines and carboxylic acids.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can undergo reduction to form reactive intermediates, which may interact with biomolecules, while the morpholinoethyl group can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(2-methyl-4-nitrophenyl)morpholine: Shares the nitrophenyl and morpholine groups but lacks the oxalamide moiety.

    2-morpholino-5-nitrotoluene: Similar nitrophenyl and morpholine groups but different overall structure.

Uniqueness

N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide is unique due to the presence of the oxalamide moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N'-(2-methyl-4-nitrophenyl)-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O5/c1-11-10-12(19(22)23)2-3-13(11)17-15(21)14(20)16-4-5-18-6-8-24-9-7-18/h2-3,10H,4-9H2,1H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEKWLGUWQVTFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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